4-Methyl-2-trichloromethylquinoline
Overview
Description
4-Methyl-2-trichloromethylquinoline is a chemical compound with the molecular formula C11H8Cl3N and a molecular weight of 260.55 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-trichloromethylquinoline typically involves the reaction of methylquinolines with phosphorus pentachloride in phosphoryl chloride . This reaction yields the corresponding trichloromethylquinoline derivatives. The process is as follows:
Starting Materials: Methylquinolines
Reagents: Phosphorus pentachloride, phosphoryl chloride
Conditions: Heating
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-trichloromethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with trimethyl phosphite to form methylated products.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are not detailed, quinoline derivatives typically undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Trimethyl Phosphite: Used in substitution reactions to yield methylated products.
Phosphorus Pentachloride and Phosphoryl Chloride: Used in the initial synthesis.
Major Products:
Methylated Products: Formed from the reaction with trimethyl phosphite.
Trichloromethylquinoline Derivatives: Formed from the initial synthesis process.
Scientific Research Applications
4-Methyl-2-trichloromethylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are not extensively documented.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-trichloromethylquinoline involves its interaction with molecular targets and pathways within biological systems. While specific molecular targets are not detailed, quinoline derivatives generally interact with enzymes and receptors, influencing biological processes. The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
2-Methylquinoline: Shares a similar quinoline structure but lacks the trichloromethyl group.
4-Chloro-2-methylquinoline: Similar structure with a chloro group instead of a trichloromethyl group.
Uniqueness: 4-Methyl-2-trichloromethylquinoline is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other quinoline derivatives may not be suitable .
Properties
IUPAC Name |
4-methyl-2-(trichloromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAATIIGFVXJKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589196 | |
Record name | 4-Methyl-2-(trichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-79-3 | |
Record name | 4-Methyl-2-(trichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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